molecular formula C20H24N2O3 B12707993 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione CAS No. 78473-06-0

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12707993
CAS No.: 78473-06-0
M. Wt: 340.4 g/mol
InChI Key: XRVZSZJURDQLRU-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another approach is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

Pharmacological Applications

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC) : The compound can be effectively analyzed using reverse-phase HPLC methods. A study demonstrated the successful separation of this compound on a Newcrom R1 HPLC column, which allows for the isolation of impurities and is scalable for preparative separation . The mobile phase typically includes acetonitrile and water, with adjustments made for mass spectrometry compatibility.
    MethodologyDetails
    Column TypeNewcrom R1 (reverse-phase)
    Mobile PhaseAcetonitrile and water (with phosphoric acid or formic acid for MS)
    Particle Size3 µm for UPLC applications
  • Mass Spectrometry : The compound's compatibility with mass spectrometry enhances its utility in pharmacokinetics and metabolic studies, allowing researchers to track its behavior in biological systems.

Case Study 1: Antioxidant Activity

A study published in PubMed explored the inhibition of reactive oxygen species by related compounds. While this specific compound was not the primary focus, the findings suggest that similar structures may offer protective effects against oxidative damage, which is crucial in developing treatments for inflammatory diseases .

Case Study 2: Separation Techniques

In a practical application, researchers utilized HPLC to isolate this compound from a complex mixture. The method proved effective not only for purity assessment but also for understanding the pharmacokinetics of the substance when administered in biological systems .

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Biological Activity

2-(3-(Dimethylamino)-2,2-dimethylpropyl)-6-methoxy-1H-benz(de)isoquinoline-1,3(2H)-dione, commonly referred to as B220, is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 340.424 g/mol
  • CAS Number : 78473-06-0
  • LogP : 2.46

B220 exhibits several biological activities that suggest its potential as a therapeutic agent:

  • Inhibition of Reactive Oxygen Species (ROS) :
    • B220 has been shown to inhibit the release of reactive oxygen species from human neutrophils. This inhibition occurs without direct scavenging of radicals and affects downstream signaling pathways involved in oxidative stress responses .
  • Impact on Phagocytosis :
    • The compound also inhibits phagocytosis and the mobilization of granules in neutrophils. While the effects on phagocytosis are less pronounced than those on ROS production, they indicate a broader impact on immune cell function .
  • Cell Signaling Pathways :
    • Research indicates that B220 may interfere with protein kinase C (PKC) pathways, which are crucial for various cellular responses including inflammation and immune activation .

Table 1: Summary of Key Research Findings

Study ReferenceFocusKey Findings
Neutrophil ActivityInhibits ROS release and phagocytosis; affects PKC signaling.
Screening AssaysIdentified as an effective inhibitor in type III secretion systems in bacteria.
Pharmacological ProfileNon-toxic profile with significant biological activity against oxidative stress.

Case Study: Neutrophil Function Inhibition

A pivotal study examined the effects of B220 on human neutrophils, demonstrating a clear reduction in ROS generation in response to various agonists. The compound was tested at varying concentrations, revealing an IC50 value that suggests effective inhibition at physiological levels . This study highlights the compound's potential use in conditions characterized by excessive oxidative stress.

Pharmacological Applications

The unique properties of B220 suggest several therapeutic applications:

  • Anti-inflammatory Agents : Given its ability to modulate neutrophil activity and reduce ROS production, B220 could be explored as a treatment for inflammatory diseases.
  • Immunomodulators : Its effects on immune cell signaling pathways may position it as a candidate for conditions requiring immune modulation.

Properties

CAS No.

78473-06-0

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(dimethylamino)-2,2-dimethylpropyl]-6-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H24N2O3/c1-20(2,11-21(3)4)12-22-18(23)14-8-6-7-13-16(25-5)10-9-15(17(13)14)19(22)24/h6-10H,11-12H2,1-5H3

InChI Key

XRVZSZJURDQLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O)CN(C)C

Origin of Product

United States

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